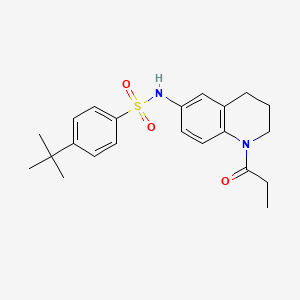
4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the tetrahydroquinoline structure are often found in various pharmaceuticals and biologically active compounds . The tert-butyl group is a common protecting group in organic synthesis, and benzenesulfonamide is a functional group that appears in some pharmaceutical drugs .
Synthesis Analysis
The synthesis of such compounds usually involves multi-step reactions, including the formation of the tetrahydroquinoline ring, the introduction of the tert-butyl group, and the coupling with benzenesulfonamide . The exact synthesis route can vary depending on the specific substituents on the molecule .Molecular Structure Analysis
The molecular structure of such compounds typically includes a tetrahydroquinoline ring, a tert-butyl group, and a benzenesulfonamide group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific substituents and reaction conditions . They might undergo reactions typical for amines, sulfonamides, and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure . They might exhibit properties typical for aromatic amines, sulfonamides, and compounds with a tert-butyl group .Applications De Recherche Scientifique
Antitumor Activity
Sulfonamide derivatives, including tetrahydroquinoline compounds, have been synthesized and evaluated for their antitumor activity. Some novel derivatives demonstrated potent efficacy in vitro, with specific compounds outperforming Doxorubicin, a reference drug, in terms of inhibitory concentration (IC50 values) against certain cancer cell lines (Alqasoumi et al., 2010).
Catalysis and Oxidation
Sulfonamide-substituted iron phthalocyanines have been designed for their solubility, stability, and potential as oxidation catalysts. These compounds facilitate the oxidation of olefins, such as cyclohexene and styrene, into valuable chemical products, demonstrating remarkable stability under oxidative conditions (Işci et al., 2014).
Enzyme Inhibition
Tetrahydroquinoline and sulfonamide moieties have been explored for their inhibitory effects on human carbonic anhydrases, which are enzymes involved in various physiological and pathological processes. Specific compounds have shown significant inhibition and selectivity towards different isoforms of carbonic anhydrase, providing insights into therapeutic applications and drug design (Bruno et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-15-18(10-13-20(16)24)23-28(26,27)19-11-8-17(9-12-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJKFTJDJOJYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

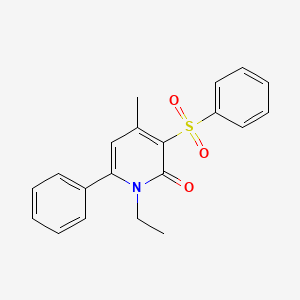
![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)
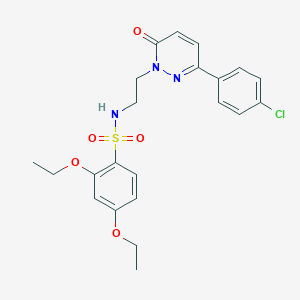
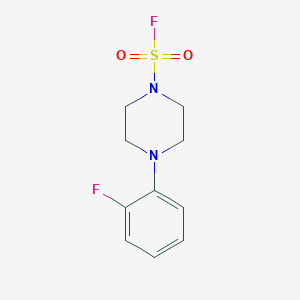
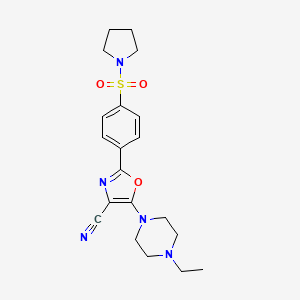
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
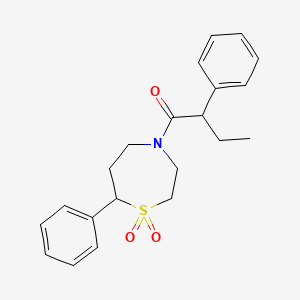
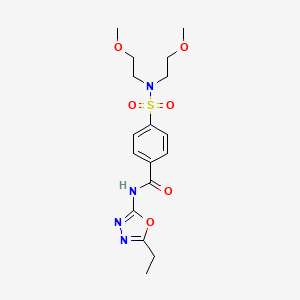
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
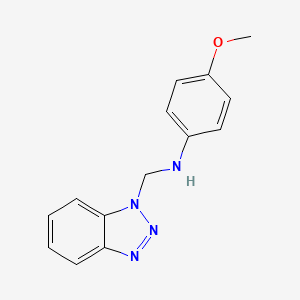
![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)